molecular formula C17H24N2O B2848200 N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide CAS No. 2305533-13-3

N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide

Cat. No.: B2848200
CAS No.: 2305533-13-3
M. Wt: 272.392
InChI Key: HVFZQYBYCDTKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenylprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or phenyl derivatives.

Scientific Research Applications

N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which are involved in pain modulation. The compound may act as an agonist or antagonist at these receptors, leading to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
  • N-(3-Fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide

Uniqueness

N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide is unique due to the presence of the 4-methylpiperidine moiety, which may confer distinct pharmacological properties compared to other piperidine derivatives. This structural variation can lead to differences in potency, efficacy, and receptor binding affinity .

Properties

IUPAC Name

N-[3-[2-(4-methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-17(20)18-16-6-4-5-15(13-16)9-12-19-10-7-14(2)8-11-19/h3-6,13-14H,1,7-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZQYBYCDTKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=CC(=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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